molecular formula C19H27N5O2 B6054126 6-(3,4-dimethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide

6-(3,4-dimethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide

Cat. No. B6054126
M. Wt: 357.4 g/mol
InChI Key: SFOXEHOHKHDHIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-dimethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide, also known as SPP-86, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. SPP-86 is a small molecule that has been synthesized through a complex chemical process, which will be discussed in detail in This paper aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of SPP-86.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. 6-(3,4-dimethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide also activates the peroxisome proliferator-activated receptor (PPAR), which is involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects
6-(3,4-dimethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 6-(3,4-dimethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has also been shown to reduce the production of prostaglandin E2 (PGE2), which is a key mediator of inflammation. In addition, 6-(3,4-dimethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(3,4-dimethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide is its ability to inhibit COX-2 without affecting the activity of COX-1, which is an enzyme that plays a key role in maintaining the integrity of the gastrointestinal tract. This makes 6-(3,4-dimethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide a potentially safer alternative to nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. However, one of the limitations of 6-(3,4-dimethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 6-(3,4-dimethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential use in the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 6-(3,4-dimethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 6-(3,4-dimethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide involves a multistep process that starts with the reaction of 3-propyl-5-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 6-amino-3,4-dimethylpiperazine to yield the intermediate compound. The final step involves the reaction of the intermediate compound with nicotinoyl chloride to form 6-(3,4-dimethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide.

Scientific Research Applications

6-(3,4-dimethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. 6-(3,4-dimethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

6-(3,4-dimethylpiperazin-1-yl)-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c1-4-5-16-10-17(26-22-16)12-21-19(25)15-6-7-18(20-11-15)24-9-8-23(3)14(2)13-24/h6-7,10-11,14H,4-5,8-9,12-13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOXEHOHKHDHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=C1)CNC(=O)C2=CN=C(C=C2)N3CCN(C(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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